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All-trans-nonaprenyl diphosphate(3-) -

All-trans-nonaprenyl diphosphate(3-)

Catalog Number: EVT-1596210
CAS Number:
Molecular Formula: C45H73O7P2-3
Molecular Weight: 788 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-trans-nonaprenyl diphosphate(3-) is a triply-charged organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of all-trans-nonaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-nonaprenyl diphosphate.
Overview

All-trans-nonaprenyl diphosphate (3-) is a significant biochemical compound involved in the biosynthesis of various important biomolecules, particularly in the context of the electron transport chain and cellular respiration. It is identified by the chemical formula C45H73O7P2C_{45}H_{73}O_{7}P_{2} and has a charge of -3. This compound plays a crucial role as a precursor in the synthesis of polyisoprenoid compounds, including ubiquinones and menaquinones, which are vital for cellular energy metabolism.

Source and Classification

All-trans-nonaprenyl diphosphate is synthesized from geranyl diphosphate and isopentenyl diphosphate through enzymatic reactions catalyzed by specific synthases. It falls under the classification of prenyl diphosphates, which are characterized by their long hydrophobic chains formed from isoprene units. The enzyme responsible for its synthesis is known as all-trans-nonaprenyl diphosphate synthase, classified under EC number 2.5.1.84.

Synthesis Analysis

Methods

The synthesis of all-trans-nonaprenyl diphosphate typically involves the following steps:

  1. Substrate Preparation: The process begins with geranyl diphosphate and isopentenyl diphosphate as substrates.
  2. Enzymatic Reaction: The enzyme all-trans-nonaprenyl diphosphate synthase catalyzes the reaction:
    geranyl diphosphate+7isopentenyl diphosphate7diphosphate+all trans nonaprenyl diphosphate\text{geranyl diphosphate}+7\text{isopentenyl diphosphate}\rightleftharpoons 7\text{diphosphate}+\text{all trans nonaprenyl diphosphate}
    This reaction involves the addition of seven isoprene units to form the long-chain product .

Technical Details

The enzymatic activity can be influenced by various factors, including substrate concentration and the presence of divalent cations, which are essential for optimal enzyme functionality. Kinetic studies have shown that the reaction follows Michaelis-Menten kinetics, with specific KmK_m and VmaxV_{max} values dependent on substrate types .

Molecular Structure Analysis

Data

The compound's InChIKey is IVLBHBFTRNVIAP-MEGGAXOGSA-K, which helps in identifying it in chemical databases .

Chemical Reactions Analysis

Reactions

All-trans-nonaprenyl diphosphate participates in several biochemical reactions:

  1. Prenylation Reactions: It serves as a substrate for various prenyltransferases that add its chain to other molecules, facilitating the formation of more complex structures like ubiquinones.
  2. Conversion to Menaquinone: It plays a role in synthesizing menaquinone-9, an essential component of bacterial electron transport chains .

Technical Details

The reactions involving all-trans-nonaprenyl diphosphate are typically reversible and depend on cellular conditions such as pH and ion concentrations.

Mechanism of Action

Process

The mechanism of action for all-trans-nonaprenyl diphosphate primarily involves its role as a prenyl donor in enzymatic reactions. The enzyme catalyzing its formation utilizes a mechanism that involves ionization followed by condensation and elimination steps to facilitate the transfer of prenyl groups to acceptor molecules .

Data

Kinetic parameters such as KmK_m values indicate how efficiently the enzyme utilizes this compound under varying conditions, reflecting its importance in metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 757.03 g/mol.
  • Appearance: Typically exists as an oily liquid or viscous substance due to its long hydrophobic chain.

Chemical Properties

  • Solubility: Generally insoluble in water but soluble in organic solvents due to its hydrophobic nature.
  • Stability: Sensitive to hydrolysis; stability can be affected by pH and temperature conditions.

Relevant data from chemical databases provide further insights into its properties, including spectroscopic data that can be used for identification .

Applications

Scientific Uses

All-trans-nonaprenyl diphosphate has several applications in scientific research:

  1. Metabolic Engineering: Used as a substrate in studies aimed at enhancing the production of ubiquinone and menaquinone through metabolic engineering techniques.
  2. Biochemical Pathway Studies: Important for understanding biosynthetic pathways involving polyisoprenoids, contributing to knowledge about cellular respiration and energy metabolism.
  3. Pharmaceutical Research: Investigated for its potential roles in developing therapies targeting mitochondrial dysfunctions linked to energy metabolism disorders .
Biosynthesis Pathways and Enzymatic Regulation

Role in Isoprenoid Biosynthesis Networks

All-trans-nonaprenyl diphosphate(3–) (C₄₅H₇₆O₇P₂³⁻), also termed solanesyl diphosphate, serves as a critical C₄₅ intermediate in the biosynthesis of longer-chain isoprenoid quinones. This polyprenyl diphosphate is synthesized through the sequential addition of isopentenyl diphosphate (IPP) units to shorter prenyl diphosphate starters, primarily geranyl diphosphate (C₁₀). The enzyme EC 2.5.1.84 (all-trans-nonaprenyl-diphosphate synthase [geranyl-diphosphate specific]) catalyzes the condensation of one geranyl diphosphate (GPP) with seven IPP molecules, releasing seven inorganic pyrophosphate (PPi) molecules and forming the C₄₅ backbone [3] [5] [10].

Substrate selectivity studies reveal that GPP is the optimal allylic substrate for EC 2.5.1.84, exhibiting nearly double the activity compared to farnesyl diphosphate (FPP, C₁₅; 44% relative activity) and geranylgeranyl diphosphate (GGPP, C₂₀; 25–34.6% relative activity) [1] [10]. This specificity positions nonaprenyl diphosphate as a branch point metabolite:

  • In prokaryotes (e.g., Micrococcus luteus), it is the direct precursor for menaquinone-9 (vitamin K₂) side-chain assembly [3] [10].
  • In plants (e.g., Oryza sativa), the OsSPS2 isoform supplies all-trans-nonaprenyl diphosphate for plastoquinone-9 biosynthesis in chloroplasts, essential for photosynthesis [3] [10].
  • In mammals, it participates in ubiquinone (coenzyme Q₉) side-chain formation, though longer-chain Q₁₀ predominates in humans [9].

Table 1: Substrate Efficiency of EC 2.5.1.84

Allylic SubstrateChain LengthRelative Activity (%)Primary Product
Geranyl diphosphateC₁₀100.0C₄₅ (nonaprenyl)
Farnesyl diphosphateC₁₅44.0C₄₅
Geranylgeranyl diphosphateC₂₀25.0–34.6C₄₅
Dimethylallyl diphosphateC₅18.1Variable

Enzymatic Mechanisms of Prenyltransferase-Catalyzed Elongation

The elongation mechanism of EC 2.5.1.84 involves a processive trans-trans-prenylation reaction. The enzyme belongs to the trans-prenyltransferase family, characterized by its ability to generate all-trans configurations across the nine isoprene units of the product. The catalytic cycle comprises:

  • Ion-dependent initiation: Divalent cations (Mg²⁺ or Mn²⁺) coordinate the diphosphate groups of GPP and IPP, facilitating substrate binding and ionization [1] [8].
  • Carbocation formation: The enzyme promotes SN₂ nucleophilic attack, where the C₂–C₃ double bond of IPP attacks the electrophilic C₁ of GPP, forming a new C–C bond and releasing PPi.
  • Chain translocation: The elongated product (C₁₅) repositions within the active site for subsequent IPP additions [4] [8].

Metal ion cofactors critically regulate product chain length. Mg²⁺ concentration dictates the distribution of polyprenyl products:

  • At 0.1 mM Mg²⁺: C₂₅–C₃₅ compounds dominate (C₂₅ = major product)
  • At 0.5 mM Mg²⁺: C₃₅–C₄₀ compounds prevail
  • At 20 mM Mg²⁺: C₄₀–C₄₅ compounds form exclusively without shorter intermediates [1] [8]

This Mg²⁺-dependent control arises from the cation’s influence on the active site geometry, altering the depth of the product-binding cavity. Mn²⁺ or Co²⁺ substitutions further extend product length to C₅₀–C₅₅, demonstrating the enzyme’s dynamic product specificity [1] [8]. Inhibitor studies using diphosphate analogs (e.g., farnesyl methylenediphosphonate) confirm the essential role of the diphosphate moiety in allylic substrate recognition [1] [5].

Table 2: Metal Ion Effects on Product Distribution in EC 2.5.1.84

Metal IonConcentration (mM)Major Product(s)Observed Chain Length Variability
Mg²⁺0.1C₂₅C₂₅–C₃₅
Mg²⁺0.5C₃₅/C₄₀C₂₅–C₄₀
Mg²⁺20.0C₄₀/C₄₅C₄₀–C₄₅ (no shorter chains)
Mn²⁺10.0C₅₀Up to C₅₀
Co²⁺10.0C₅₅Up to C₅₅

Subcellular Compartmentalization of Synthesis in Prokaryotic vs. Eukaryotic Systems

The spatial organization of all-trans-nonaprenyl diphosphate synthesis differs fundamentally between prokaryotes and eukaryotes, reflecting its functional diversification:

  • Prokaryotic Systems: In bacteria (e.g., Micrococcus luteus), synthesis occurs cytosolically via soluble enzymes. The absence of membrane-bound organelles necessitates cytosolic production, with nonaprenyl diphosphate directly channeled to menaquinone biosynthesis complexes in the plasma membrane [4] [8].

  • Eukaryotic Systems: Compartmentalization is pronounced:

  • Plants: Rice (Oryza sativa) expresses two isoforms:
  • OsSPS1 (localized to peroxisomes) likely supports ubiquinone synthesis.
  • OsSPS2 (localized to plastids) provides solanesyl diphosphate for plastoquinone-9 in photosynthetic membranes [3] [10].
  • Mammals: Synthesis occurs in the mitochondrial inner membrane and endoplasmic reticulum, supplying side-chains for ubiquinone (CoQ) biosynthesis. The rat liver enzyme is membrane-associated, consistent with CoQ’s integration into mitochondrial respiratory complexes [9] [10].

This compartmentalization enables metabolic specialization: Plastid-localized synthesis in plants links nonaprenyl diphosphate production to photosynthetic electron transport demands, while mitochondrial synthesis in mammals supports oxidative phosphorylation. The dual localization in eukaryotes also permits independent regulation—plastidial OsSPS2 in rice is upregulated during light exposure, whereas peroxisomal OsSPS1 responds to oxidative stress [3] [10].

Table 3: Subcellular Localization of Nonaprenyl Diphosphate Synthases

Organism TypeEnzymeSubcellular LocalizationPrimary Metabolic Role
BacteriaSolPP synthaseCytosolMenaquinone-9 side-chain
Plants (Oryza sativa)OsSPS2Plastids (chloroplasts)Plastoquinone-9 biosynthesis
Plants (Oryza sativa)OsSPS1PeroxisomesUbiquinone side-chain
Mammalstrans-prenyltransferaseMitochondria/ERUbiquinone (CoQ₉) side-chain

Properties

Product Name

All-trans-nonaprenyl diphosphate(3-)

IUPAC Name

[[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenoxy]-oxidophosphoryl] phosphate

Molecular Formula

C45H73O7P2-3

Molecular Weight

788 g/mol

InChI

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/p-3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

IVLBHBFTRNVIAP-MEGGAXOGSA-K

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)C

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